

# Application Notes and Protocols for Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

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## Compound of Interest

Compound Name: *dhfo*

Cat. No.: *B560502*

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## Introduction

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1] THF and its derivatives are crucial for the de novo synthesis of purines, thymidylc acid, and certain amino acids, making DHFR a critical enzyme for cell proliferation and survival. [2][3] Consequently, DHFR is a well-established therapeutic target for anticancer, antimicrobial, and anti-inflammatory drugs.[3][4][5] Methotrexate, for instance, is a potent inhibitor of DHFR used extensively in chemotherapy.[3][6]

This document provides detailed protocols for performing a DHFR enzyme activity assay, primarily focusing on the widely used spectrophotometric method. This assay is fundamental for studying enzyme kinetics, screening for novel DHFR inhibitors, and determining their potency (e.g.,  $IC_{50}$  values).

## Principle of the Assay

The most common method for determining DHFR activity is a continuous spectrophotometric assay.[7] This assay monitors the decrease in absorbance at 340 nm, which is a characteristic absorption peak for NADPH.[1][6][8] As the DHFR-catalyzed reaction proceeds, NADPH is

oxidized to NADP<sup>+</sup>, leading to a decrease in absorbance at this wavelength.[1][6][9] The rate of this decrease is directly proportional to the DHFR enzyme activity.

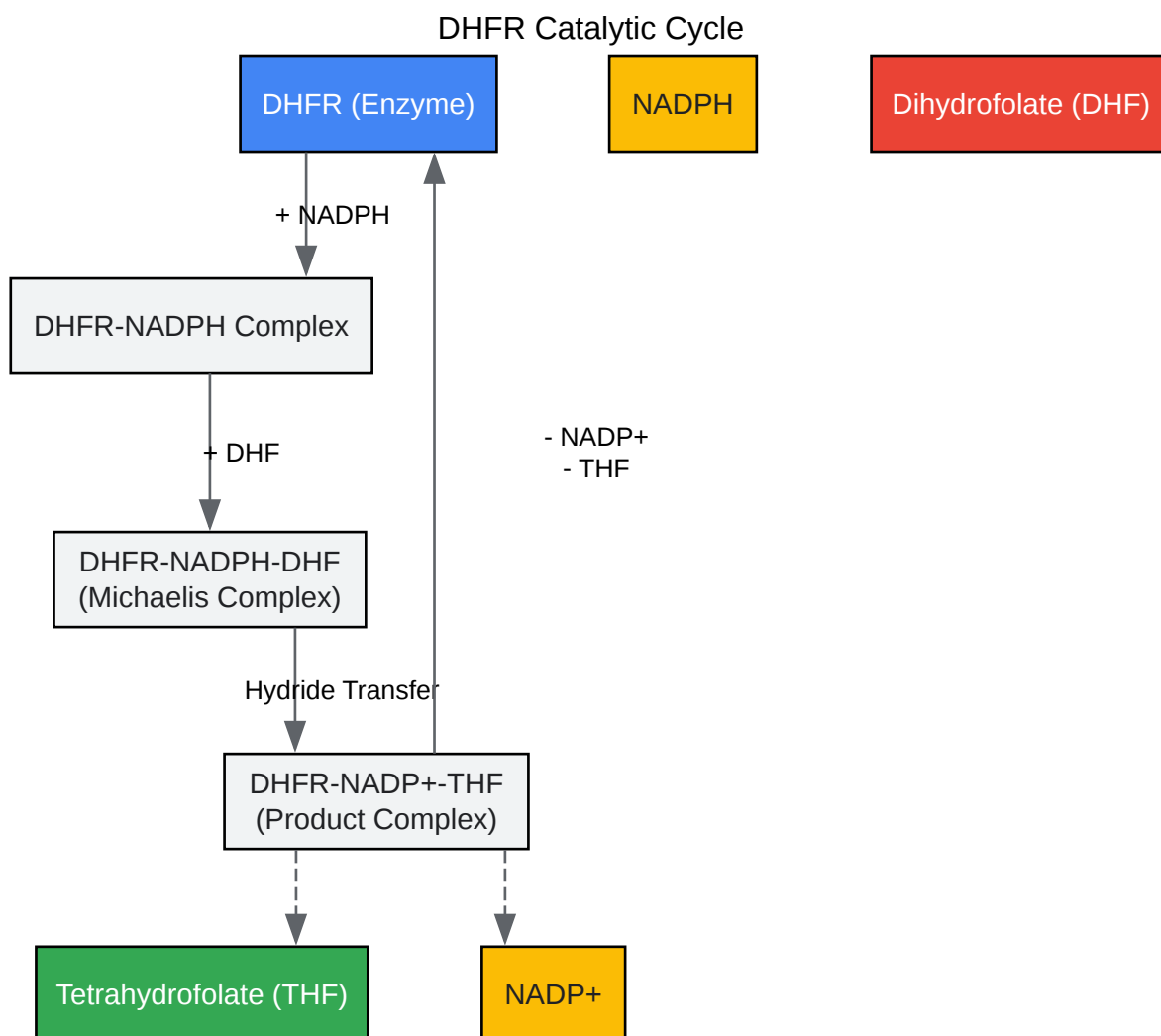
The enzymatic reaction is as follows:

Dihydrofolate + NADPH + H<sup>+</sup> -> Tetrahydrofolate + NADP<sup>+</sup>[1][6]

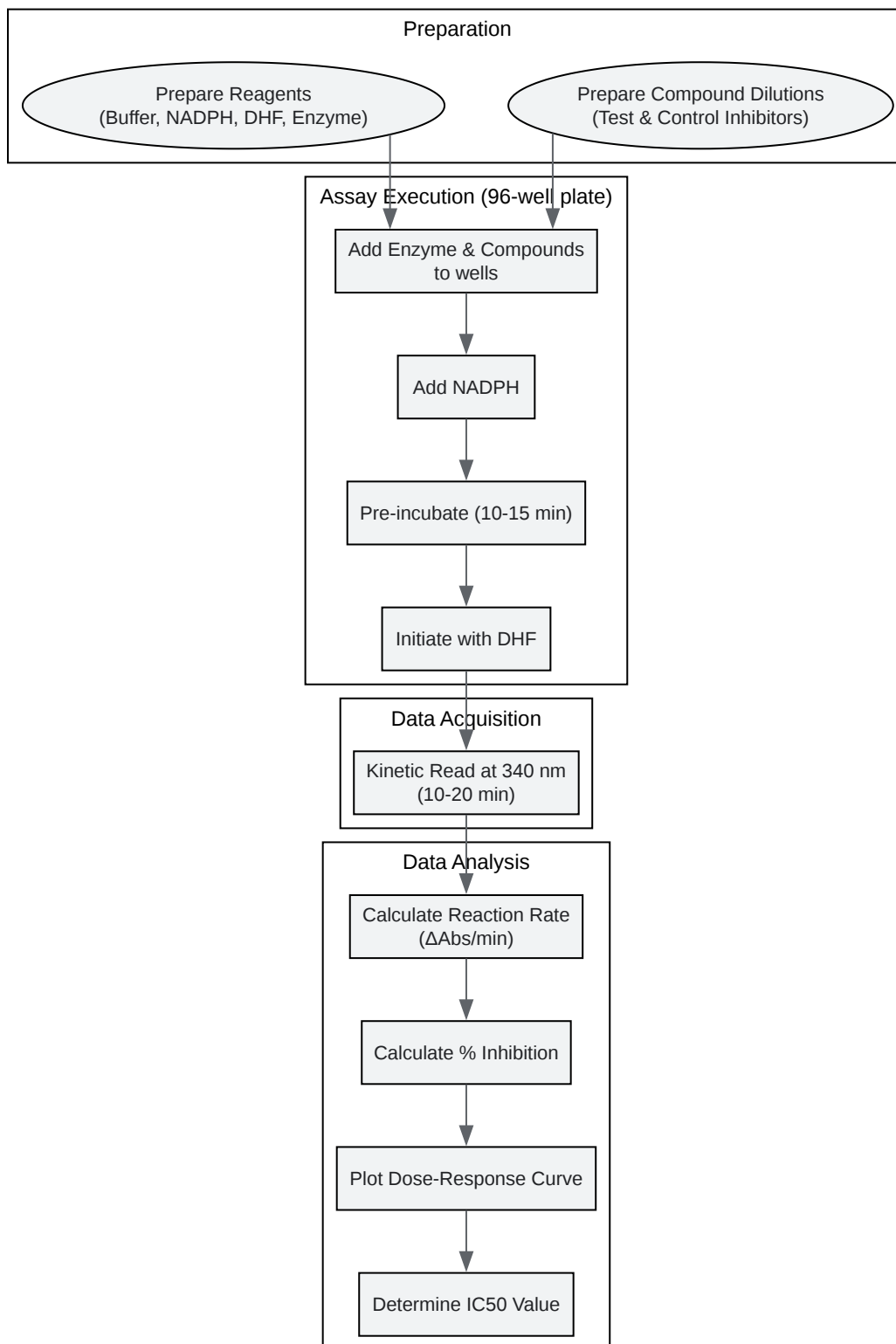
In the presence of a DHFR inhibitor, the rate of NADPH oxidation is reduced, resulting in a slower decrease in absorbance at 340 nm.[6]

## Visualization of Key Processes

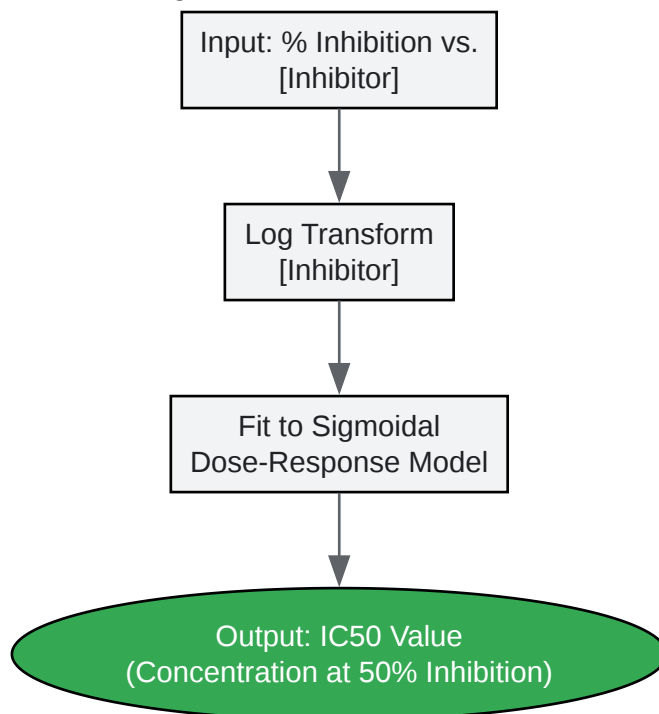
### DHFR Catalytic Cycle



## DHFR Inhibitor Screening Workflow



## Logic for IC50 Determination



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